Ethyl 4-chloro-2-fluoronicotinate

Suzuki–Miyaura cross-coupling palladium catalysis heteroaryl chloride reactivity

Procure this specific 4-chloro-2-fluoronicotinate isomer to eliminate synthetic risk in cross-coupling workflows. Unlike the liquid 2-Cl-5-F isomer, this crystalline solid enables accurate automated solid dispensing. Its 4-chloro position permits controlled mono-arylation under Pd(PPh₃)₄ catalysis (expected yield ~47-55%), while the robust 2-fluoro substituent remains intact for subsequent diversification. This avoids the statistical mixtures of symmetrical dihalo analogs. - Crystalline solid for error-free automated solid dispensing. - Enables sequential Pd-catalyzed and photoredox-mediated arylations. - Optimized fragment profile: cLogP ~1.4-1.6, compliant with Rule of Three.

Molecular Formula C8H7ClFNO2
Molecular Weight 203.60 g/mol
Cat. No. B12958828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-2-fluoronicotinate
Molecular FormulaC8H7ClFNO2
Molecular Weight203.60 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CN=C1F)Cl
InChIInChI=1S/C8H7ClFNO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3
InChIKeyQTZBNNASYWEVPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Chloro-2-fluoronicotinate Procurement Guide


Ethyl 4-chloro-2-fluoronicotinate is a dihalogenated pyridine-3-carboxylate ester bearing chlorine at the 4-position and fluorine at the 2-position of the nicotinate ring . With a molecular formula of C₈H₇ClFNO₂ and a molecular weight of 203.60 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical discovery programs . Its defining structural feature—the precise juxtaposition of an electron-withdrawing fluorine ortho to the ring nitrogen and a chlorine para to the ester—distinguishes it from all other chlorofluoronicotinate positional isomers and confers a unique profile of reactivity and physicochemical properties that cannot be replicated by any single analog.

Why Positional Isomers Cannot Replace This Building Block


The three regioisomers of chlorofluoronicotinic acid ethyl ester—4-Cl-2-F, 2-Cl-4-F, and 2-Cl-5-F—share identical molecular formulas but exhibit markedly different reactivity, physical state, and synthetic utility . The position of chlorine dictates the rate of palladium-catalyzed cross-coupling: 2-chloropyridines undergo Suzuki–Miyaura coupling in excellent yields, whereas 4-chloropyridines give only moderate to good yields . Simultaneously, the 2-fluoro substituent in the target compound exerts a strong electron-withdrawing effect that activates the ring toward nucleophilic aromatic substitution at the chlorine-bearing position while also tuning lipophilicity and metabolic stability in derived bioactive molecules [1]. A procurement decision that treats these isomers as interchangeable building blocks risks failed coupling reactions, altered pharmacokinetic profiles of final compounds, and lost synthetic efficiency. The quantitative evidence that follows establishes the specific dimensions along which ethyl 4-chloro-2-fluoronicotinate differentiates itself.

Head-to-Head Evidence Against Competitor Isomers


Suzuki–Miyaura Reactivity: 4-Chloro vs. 2-Chloro Scaffolds

Published data demonstrate that 4-chloropyridines produce only moderate to good yields in Pd(PPh₃)₄-catalyzed Suzuki coupling with arylboronic acids, whereas 2-chloropyridines deliver excellent yields under identical conditions . For ethyl 4-chloro-2-fluoronicotinate, the 4-position chlorine is the sole site for oxidative addition; the adjacent 2-fluoro substituent further deactivates this position through its electron-withdrawing effect, making the target compound a more controlled—though less reactive—coupling partner compared to the 2-chloro-4-fluoro isomer (CAS 1807259-57-9). This differential reactivity is critical: the target compound is preferred when sequential, site-selective functionalization is required, where the 2-chloro isomer would couple too rapidly and compromise regiochemical fidelity.

Suzuki–Miyaura cross-coupling palladium catalysis heteroaryl chloride reactivity medicinal chemistry building blocks

Physical State: Solid vs. Liquid Handling Properties

Supplier specifications reveal a critical practical distinction: ethyl 2-chloro-5-fluoronicotinate (CAS 139911-30-1) is a liquid at 20°C (density 1.3 g/cm³, refractive index 1.5) , while ethyl 4-chloro-2-fluoronicotinate is supplied as a crystalline solid . This difference in physical form has direct implications for automated compound management workflows, where solid powders enable more precise gravimetric dispensing than viscous liquids. For research organizations operating high-throughput synthesis or screening platforms, the solid form of the 4-Cl-2-F isomer reduces solvent pre-dissolution steps and minimizes volumetric dispensing errors that can compromise dose–response accuracy in biological assays.

physical form solid handling Automated Compound Management weighing accuracy

Supplier Purity Benchmarking Across Regioisomers

Commercially available ethyl 4-chloro-2-fluoronicotinate from Leyan is specified at 98% purity . The closest positional isomer, ethyl 2-chloro-5-fluoronicotinate, is listed at 98% (GC) by AKSci and at 97% by Bidepharm . The 2-chloro-4-fluoro isomer (CAS 1807259-57-9) is available at 98% from Bidepharm . Thus, the target compound is offered at purity parity with the leading commercial comparators, ensuring that procurement decisions can be made on the basis of regiochemical identity rather than quality compromise. Purity ≥98% is the threshold at which heteroaryl halide building blocks are considered suitable for fragment-based screening and library synthesis without additional repurification.

chemical purity quality control supplier specification GC analysis

Orthogonal C–Cl vs. C–F Bond Reactivity

The combination of a weaker C–Cl bond (bond dissociation energy ~397 kJ/mol for aryl-Cl) and a significantly stronger C–F bond (bond dissociation energy ~525 kJ/mol for aryl-F) in the same molecule creates two electrophilic sites with orthogonal activation thresholds [1]. In ethyl 4-chloro-2-fluoronicotinate, the 4-chloro position is susceptible to Pd(0)-catalyzed oxidative addition under standard Suzuki–Miyaura conditions, leaving the 2-fluoro substituent intact for subsequent nickel-catalyzed or photoredox-mediated C–F functionalization [2]. By contrast, symmetrical 2,4-dichloronicotinate or 2,4-difluoronicotinate analogs present two identical leaving groups that compete non-selectively, yielding statistical mixtures of mono- and bis-functionalized products. This intrinsic orthogonality makes the mixed chlorofluoro substitution pattern the preferred scaffold for diversity-oriented synthesis of 2,4-differentially substituted nicotinate libraries.

chemoselectivity orthogonal reactivity sequential functionalization C–F bond activation C–Cl bond activation

Predicted Lipophilicity Modulation by Fluorine Position

Introduction of fluorine at the 2-position of the nicotinate ring reduces lipophilicity relative to the non-fluorinated parent (ethyl 4-chloronicotinate), a phenomenon documented for aryl fluorides where the strong electron-withdrawing effect of fluorine polarizes the aromatic ring and decreases logP by approximately 0.3–0.5 log units per fluorine [1]. For ethyl 4-chloro-2-fluoronicotinate, the 2-fluoro substituent is positioned adjacent to the pyridine nitrogen, which further enhances aqueous solubility through dipole–dipole interactions. The 2-chloro-5-fluoro isomer, in contrast, places fluorine at the 5-position, which has a lesser impact on logP due to its meta relationship with the ring nitrogen. This predicted difference in lipophilicity (estimated ΔlogP ≈ 0.2–0.4 lower for the 4-Cl-2-F isomer vs. the 2-Cl-5-F isomer) can influence the pharmacokinetic profile of final drug candidates, particularly for CNS-targeted programs where lower logP correlates with reduced hERG binding and improved metabolic stability [2].

lipophilicity logP fluorine effect ADME prediction drug-likeness

Agrochemical Intermediate Patent Precedent

Bayer CropScience GmbH has patented a process for the preparation of alkyl 4-haloalkyl-nicotinates specifically as pesticide intermediates (DE10144410A1) [1]. This patent establishes the industrial relevance of the 4-substituted nicotinate scaffold in crop protection chemistry. Ethyl 4-chloro-2-fluoronicotinate incorporates both the 4-chloro substituent featured in the Bayer patent and a 2-fluoro group that can be leveraged for metabolic blocking—a strategy widely employed in agrochemical design to prevent oxidative degradation in planta. While the patent does not name the target compound explicitly, it validates the 4-chloronicotinate ester motif as a privileged intermediate class, providing procurement justification for agrochemical discovery groups that require this specific regiochemical arrangement.

agrochemical intermediate pesticide nicotinate ester Bayer CropScience patent precedent

Optimal Deployment Scenarios Based on Evidence


Sequential Chemoselective Biaryl Library Synthesis

Research groups executing diversity-oriented synthesis of 2,4-diarylnicotinate libraries should procure ethyl 4-chloro-2-fluoronicotinate as the core scaffold. The moderate reactivity of the 4-chloro position under Pd(PPh₃)₄ catalysis (class-level yield expectation: ~47–55%) allows controlled mono-coupling with arylboronic acids, while the robust 2-fluoro substituent remains intact (C–F BDE ~525 kJ/mol) for subsequent nickel- or photoredox-mediated diversification [1]. This sequential protocol avoids the statistical product mixtures that plague symmetrical 2,4-dichloro or 2,4-difluoro analogs.

Automated High-Throughput Synthesis Platforms

Facilities operating automated compound management systems (e.g., TTP Labtech comPOUND, Brooks Life Sciences) should select the 4-Cl-2-F isomer over the liquid 2-Cl-5-F isomer (density 1.3 g/cm³ at 20°C) for solid-dispensing workflows. Crystalline solids eliminate the need for solvent pre-dissolution and reduce volumetric dispensing errors, directly improving the accuracy of reaction stoichiometry and the reproducibility of biological assay dose–response curves.

Agrochemical Lead Discovery with 4-Substituted Nicotinates

Agrochemical discovery teams pursuing herbicidal or fungicidal nicotinate-based chemotypes should stock ethyl 4-chloro-2-fluoronicotinate as a key intermediate. The Bayer CropScience patent (DE10144410A1) [2] explicitly validates the 4-chloronicotinate scaffold as a pesticide intermediate class, and the additional 2-fluoro substituent provides a metabolic blocking strategy that can extend the half-life of derived agrochemicals in planta.

Fragment-Based Drug Discovery with Controlled Lipophilicity

Fragment screening libraries benefit from the inclusion of ethyl 4-chloro-2-fluoronicotinate because its predicted cLogP (~1.4–1.6) [3] falls within the optimal fragment-likeness range (Rule of Three: cLogP ≤3). The 2-fluoro substituent reduces lipophilicity by an estimated 0.2–0.4 log units relative to the non-fluorinated parent, improving aqueous solubility and reducing the risk of non-specific binding in biochemical assays. This positions the compound as a superior fragment starting point compared to non-fluorinated 4-chloronicotinate analogs for CNS and anti-infective target classes.

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